molecular formula C17H16N6O4 B2762405 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 897614-75-4

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2762405
CAS No.: 897614-75-4
M. Wt: 368.353
InChI Key: LFBFBJADWLRCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a 4-methyl-3-nitrobenzoyl moiety. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and acidic properties, making it a critical pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-11-3-4-12(9-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)13-5-7-14(27-2)8-6-13/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFBJADWLRCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the of an azide with a nitrile. For instance, 4-methoxyphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Nitration: The final step involves the nitration of the benzamide ring to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration step to ensure better control over reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Pd/C with hydrogen gas, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.

Major Products

    Oxidation: 4-hydroxyphenyl derivative.

    Reduction: 4-amino-3-methylbenzamide derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide exhibits promising antitumor properties . In vitro assays demonstrated its ability to selectively induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involves modulation of key signaling pathways associated with cell survival and apoptosis.

Case Study: In Vitro Antitumor Efficacy

A study evaluated the compound against several cancer cell lines, revealing significant cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.5Induction of apoptosis
MCF-70.8Inhibition of cell proliferation
A5491.2Disruption of mitochondrial function

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential as an antimicrobial agent . It has been tested against various bacterial strains, including Mycobacterium tuberculosis, demonstrating selective inhibition without significant toxicity to human cells.

Antimicrobial Activity Data

PathogenIC50 (µM)Selectivity
Mycobacterium tuberculosis2.5High selectivity
Staphylococcus aureus5.0Moderate selectivity
Escherichia coli10.0Low selectivity

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the tetrazole ring and subsequent modifications to achieve the final structure. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Synthesis Route Overview

  • Formation of Tetrazole Ring : Reaction of appropriate hydrazine derivatives with carbonyl compounds.
  • Methylation : Introduction of methyl groups at specific positions to enhance solubility and activity.
  • Final Coupling Reaction : Formation of the amide bond with 4-methyl-3-nitrobenzoic acid.

Future Directions and Research Opportunities

The therapeutic potential of this compound warrants further investigation. Future research could focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced potency and selectivity.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

  • Compound 8 (): Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate Key Differences: Replaces the nitrobenzamide with an imidazole-propanoate ester and a chlorotrityl-protected tetrazole. Implications: The chlorotrityl group may enhance stability during synthesis but reduces bioavailability compared to the methoxyphenyl group in the target compound. The ester moiety in Compound 8 could improve membrane permeability but requires hydrolysis for activation .
  • Angiotensin II Receptor Antagonists (): Losartan and Valsartan contain biphenyl-tetrazole motifs critical for binding to angiotensin II receptors. Key Differences: The target compound lacks the biphenyl system and carboxylic acid/isobutyl groups seen in these drugs. The nitro and methoxyphenyl groups may redirect activity toward non-cardiovascular targets, such as antimicrobial or anticancer pathways .

Triazole-Based Analogues

  • N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)methyl)-4-(6-Methoxybenzo[d]thiazol-2-yl)-2-Nitrobenzamides () :
    • Key Differences : Triazole (3 nitrogen atoms) vs. tetrazole (4 nitrogen atoms) rings. Triazoles are less acidic (pKa ~10 vs. tetrazole’s pKa ~4.5), affecting solubility and metal-binding capacity.
    • Biological Activity : Triazole derivatives showed moderate antimicrobial activity against E. coli (e.g., Compound 10a: MIC = 25 µg/mL), suggesting the target compound’s tetrazole may enhance potency due to stronger hydrogen-bonding interactions .

Substituted Benzamide Derivatives

  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): Key Differences: Replaces the tetrazole with a hydroxyl-containing directing group. Implications: The hydroxyl group in this compound facilitates metal coordination (N,O-bidentate), whereas the tetrazole in the target compound may act as a monodentate ligand. This difference could influence applications in catalysis or metalloprotein targeting .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole Analogues (e.g., 10a) Losartan
Molecular Weight ~395.35 g/mol ~450–480 g/mol ~422.91 g/mol
logP (Predicted) ~2.8 ~3.2 ~3.5
Solubility (aq.) Low (nitro group) Moderate (ester groups) Moderate (carboxylic acid)
Acidic pKa (Tetrazole) ~4.5 N/A (Triazole pKa ~10) ~4.5 (Tetrazole)

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O4C_{17}H_{17}N_{5}O_{4} with a molecular weight of 387.4 g/mol. Its structure features a tetrazole ring, which is known for contributing to various biological activities, particularly in drug design.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₄
Molecular Weight387.4 g/mol
CAS Number920476-31-9

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. Studies have shown that related tetrazole derivatives possess potent antifungal and antibacterial activities. For instance, a series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens, suggesting that the tetrazole moiety may enhance such effects through structural similarity and electronic properties .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of nitro and methoxy groups can influence the compound's ability to scavenge free radicals. In various assays, related compounds have shown strong radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole-containing compounds has been documented in several studies. A notable example includes the evaluation of their effects on cytokine production and inflammatory pathways. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following factors are significant:

  • Substituents : The presence of electron-donating groups (like methoxy) can enhance biological activity by stabilizing reactive intermediates.
  • Ring Systems : The tetrazole ring is essential for binding interactions with biological targets, influencing potency and selectivity.

Case Studies and Research Findings

  • Antifungal Activity : A study reported that derivatives with similar structures exhibited antifungal properties against Candida albicans and Aspergillus niger, suggesting that modifications to the tetrazole ring could yield more potent antifungal agents .
  • In Vivo Studies : In vivo assessments demonstrated that compounds with similar structural features could significantly reduce inflammation in murine models, supporting their potential use in treating inflammatory diseases .
  • Cytotoxicity Assays : Cytotoxicity evaluations indicated that certain derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide, and how do reaction conditions impact yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and azides under catalysis (e.g., dibutyltin oxide) .
  • Step 2 : Alkylation or amidation to introduce the benzamide and nitro groups. Solvents like dimethylformamide (DMF) or acetonitrile are preferred for polar intermediates, with temperatures controlled between 60–80°C to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing critical functional groups (e.g., nitro, tetrazole) in this compound?

  • NMR : ¹H and ¹³C NMR identify methoxyphenyl (δ ~3.8 ppm for OCH₃), benzamide (δ ~8.0–8.5 ppm for aromatic protons), and nitro group proximity via coupling patterns .
  • IR : Strong absorbance at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (tetrazole C-N stretch) confirms functional group presence .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₅N₅O₃) .

Q. How does the nitro group’s position influence the compound’s electronic properties and reactivity?

  • Electronic Effects : The nitro group at the 3-position on the benzamide ring creates strong electron-withdrawing effects, polarizing the molecule and enhancing electrophilic substitution reactivity at the methyl group (4-position) .
  • Reactivity : Nitro reduction (e.g., catalytic hydrogenation with Pd/C) yields amine derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELXL refine ambiguous data?

  • Challenges : Low crystal quality due to flexible tetrazole-methyl linkage and nitro group disorder.
  • Solutions : SHELXL’s twin refinement and anisotropic displacement parameter (ADP) constraints resolve disorder. High-resolution data (<1.0 Å) combined with Hirshfeld surface analysis clarifies hydrogen bonding (e.g., tetrazole N–H···O interactions) .

Q. How can synthetic by-products (e.g., N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)methyl) derivatives) be minimized during tetrazole cyclization?

  • Optimization :

  • Catalyst Screening : Replace dibutyltin oxide with milder Zn(OTf)₂ to suppress side reactions .
  • Temperature Control : Lower reaction temperatures (40–50°C) reduce unwanted alkylation of tetrazole N-atoms .
  • By-Product Analysis : LC-MS monitors intermediates; fractional crystallization isolates pure product .

Q. What structure-activity relationship (SAR) insights exist for analogs with modified substituents (e.g., methoxy vs. chloro)?

  • Biological Activity :

  • Methoxy Group : Enhances solubility and membrane permeability but reduces antimicrobial potency compared to chloro analogs (e.g., N-{3-[1-(3-chloro-2-methylphenyl)-triazol-4-yl]-thiadiazol-5-yl}benzamide) .
  • Nitro vs. Carboxylate : Nitro derivatives show stronger enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 µM vs. 2.1 µM for carboxylate analogs) due to electron-deficient aromatic interactions .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Stability Profile :

  • Aqueous Buffers (pH 7.4) : Hydrolysis of the benzamide bond occurs after 48 hours (t₁/₂ = 12 hours), requiring stabilization with 1% DMSO .
  • Polar Solvents (DMF, DMSO) : Enhance thermal stability (decomposition >200°C) but may interfere with fluorescence-based assays .

Contradictions and Resolution

Q. Discrepancies in reported yields for tetrazole-based syntheses: How can reproducibility be improved?

  • Analysis : reports 70–85% yields using DMF at 80°C, while notes 50–60% yields under similar conditions due to by-product formation.
  • Resolution : Strict exclusion of moisture (via molecular sieves) and pre-activation of nitrile precursors with TMS-Cl improve consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.